molecular formula C22H19N5O4S B11259306 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11259306
M. Wt: 449.5 g/mol
InChI Key: FSKYRXVBMIJZRY-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic compound that features a unique combination of benzodioxole, triazolopyridazine, and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles such as sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H19N5O4S/c1-29-17-5-3-2-4-15(17)11-23-21(28)12-32-22-25-24-20-9-7-16(26-27(20)22)14-6-8-18-19(10-14)31-13-30-18/h2-10H,11-13H2,1H3,(H,23,28)

InChI Key

FSKYRXVBMIJZRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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